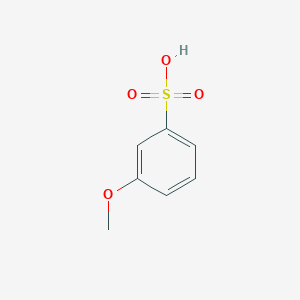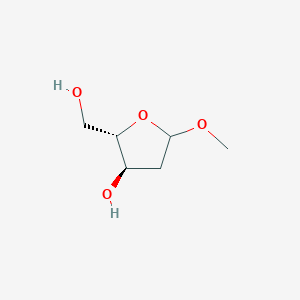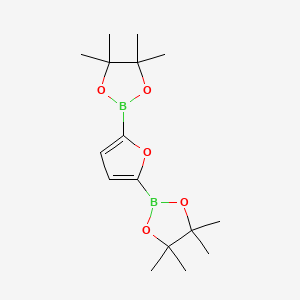
3,6-二甲基吡啶甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dimethylpicolinonitrile is a chemical compound with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol. It is a derivative of pyridine, specifically a nitrile, and is known for its unique chemical properties that make it useful in various fields of research and industry.
科学研究应用
. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
安全和危害
未来方向
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylpicolinonitrile typically involves the reaction of 3,6-dimethylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired nitrile product. The reaction can be represented as follows:
3,6-Dimethylpyridine+Cyanogen Bromide→3,6-Dimethylpicolinonitrile+HBr
Industrial Production Methods
In an industrial setting, the production of 3,6-Dimethylpicolinonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity 3,6-Dimethylpicolinonitrile.
化学反应分析
Types of Reactions
3,6-Dimethylpicolinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 3,6-Dimethylpicolinic acid.
Reduction: 3,6-Dimethylpicolinamine.
Substitution: Various substituted derivatives depending on the electrophile used.
作用机制
The mechanism of action of 3,6-Dimethylpicolinonitrile involves its interaction with specific molecular targets and pathways. As a nitrile derivative, it can participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3-Methylpicolinonitrile: A similar compound with one less methyl group, which may exhibit different reactivity and properties.
6-Methylpicolinonitrile: Another related compound with a single methyl group at a different position on the pyridine ring.
Uniqueness
3,6-Dimethylpicolinonitrile is unique due to the presence of two methyl groups at the 3 and 6 positions on the pyridine ring, which can influence its chemical reactivity and interactions. This structural feature distinguishes it from other picolinonitrile derivatives and can lead to unique applications and properties.
属性
IUPAC Name |
3,6-dimethylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-4-7(2)10-8(6)5-9/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZCKTXCBOLZIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479248 |
Source


|
| Record name | 3,6-Dimethylpicolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68164-77-2 |
Source


|
| Record name | 3,6-Dimethylpicolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
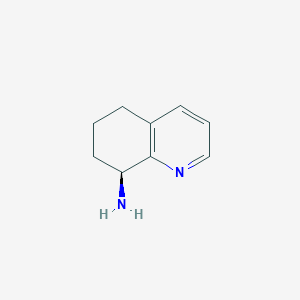
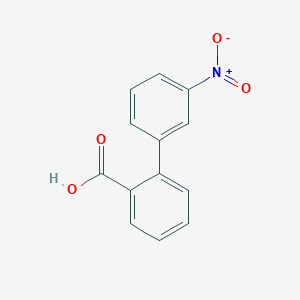
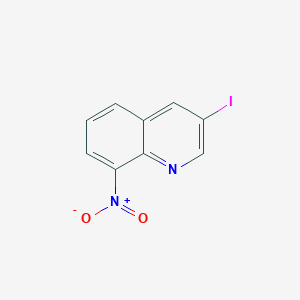
![4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one](/img/structure/B1314854.png)
